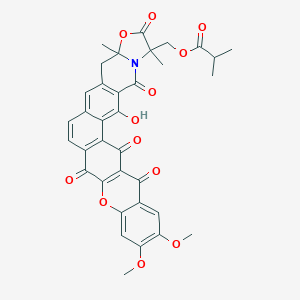

Citreamicin beta

Description

Classification and Nomenclature of Citreamicin Beta

This compound is identified by the common designation LL-E19085beta. ontosight.ai Its full chemical name is propanoic acid, 2-methyl-, (1,2,3a,4,8,14,15,17-octahydro-16-hydroxy-11,12-dimethoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo(1)benzopyran(2',3':6,7)naphth(2,1-g)oxazolo(3,2-b)isoquinolin-1-yl)methyl ester. ontosight.ai

Placement within the Polycyclic Xanthone (B1684191) Antibiotic Family

This compound belongs to the polycyclic xanthone antibiotic family. anneamadden.comnih.gov This class of compounds is characterized by a xanthone-containing angular hexacyclic framework. nih.gov Polycyclic xanthones are highly oxygenated aromatic polyketides that have attracted significant attention due to their complex structures and diverse biological activities. nih.gov

Structural Relationship to Other Citreamicin Analogues (e.g., alpha, gamma, delta, epsilon, zeta, eta, theta)

The citreamicins, including alpha, beta, gamma, delta, epsilon, zeta, eta, and theta, are structurally related and were initially designated as LL-E19085 antibiotics. nih.gov They share a common 5/6/6/6/6/6/6 seven-ring system. nih.govsemanticscholar.org Identifying their specific structures can be challenging due to the presence of multiple quaternary carbon atoms. nih.gov Differences between the analogues lie in variations in substituents and oxidation features on the xanthone core and other rings. For instance, citreamicin epsilon is unique among some family members due to the regioisomeric position of the phenolic oxygen atom on the A-ring and a unit of saturation in the D-ring. rsc.org Neocitreamicins, which are related to the citreamicin class, differ from previously reported citreamicins by lacking a methoxy (B1213986) group at the 17 position. anneamadden.com

Significance of the Citreamicin Class in Natural Product Discovery and Chemical Biology

The citreamicin class holds significance in natural product discovery and chemical biology due to their potent biological activities and complex molecular architectures. ontosight.aiontosight.aiontosight.ai Natural products from microorganisms, particularly actinomycetes, have historically been a crucial source of pharmaceuticals, including antibiotics and anticancer agents. nih.govresearchgate.netmdpi.comnih.gov

Historical Discovery and Isolation from Microbial Sources

The citreamicin group of antibiotics, including citreamicins alpha, beta, gamma, zeta, and eta, were initially reported in 1989 and were produced by the actinomycete strain Marinirhabdus citrea. anneamadden.comnih.gov Later, antimicrobial activity-guided isolation led to the discovery of additional members, citreamicins delta and epsilon, from Streptomyces vinaceus. nih.govacs.org More recently, new antibacterial xanthones, such as citreamicin theta A and theta B, were isolated from marine-derived Streptomyces caelestis. nih.govsemanticscholar.org The isolation of these compounds typically involves techniques such as solvent extraction and chromatography. acs.orgazolifesciences.com

Broad Spectrum of Biological Activities within the Class

The citreamicin class exhibits a broad spectrum of biological activities, particularly potent activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). anneamadden.comnih.govsemanticscholar.orgacs.org Research has also revealed other biological activities within the class, including antitumor and immunosuppressive effects. ontosight.ai Studies on citreamicin epsilon, for example, have shown it can induce cell apoptosis by triggering caspase-3-dependent pathways and increasing reactive oxygen species. frontiersin.org

Research findings highlight the potent in vitro activity of several citreamicin analogues against resistant bacterial strains. nih.govsemanticscholar.orgacs.org

| Citreamicin Analogue | Activity Against Tested Strains (MIC values) |

| Citreamicin delta | < 1 μg/mL against a number of resistant strains acs.org |

| Citreamicin epsilon | < 1 μg/mL against a number of resistant strains acs.org |

| Citreamicin eta | < 0.015 μg/mL against several Gram-positive strains acs.org |

| Citreamicin theta A | 0.25 μg/mL against MRSA ATCC 43300 nih.govsemanticscholar.org |

| Citreamicin theta B | 0.25 μg/mL against MRSA ATCC 43300 nih.govsemanticscholar.org |

These activities compare favorably with existing antibiotics like daptomycin (B549167) and linezolid (B1675486) against Gram-positive pathogens. acs.org The mechanism of action for the citreamicin class typically involves interfering with critical bacterial cellular processes. ontosight.ai For instance, some citreamicins are thought to inhibit protein synthesis by binding to the bacterial ribosome. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29NO12/c1-14(2)32(42)46-13-34(3)33(43)48-35(4)12-16-9-15-7-8-17-24(22(15)28(39)23(16)31(41)36(34)35)29(40)25-26(37)18-10-20(44-5)21(45-6)11-19(18)47-30(25)27(17)38/h7-11,14,39H,12-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZCCBDSIBRLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926266 | |

| Record name | (16-Hydroxy-11,12-dimethoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-1-yl)methyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128999-30-4 | |

| Record name | Citreamicin beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128999304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (16-Hydroxy-11,12-dimethoxy-1,3a-dimethyl-2,8,14,15,17-pentaoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-1-yl)methyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Production Methodologies for Citreamicin Beta

Microbial Sources and Fermentation Strategies

The production of citreamicin beta is linked to specific microbial sources, predominantly actinomycetes, which are well-known producers of a wide array of bioactive secondary metabolites.

Identification of Producing Streptomyces Species

Citreamicins, including this compound, were initially designated as LL-E19085 antibiotics and were reported to be produced by the actinomycete strain Marinirhabdus citrea. Other members of the citreamicin family and related polycyclic xanthones have been isolated from different Streptomyces species. For instance, Streptomyces vinaceus has been identified as a source of citreamicin delta and epsilon. Streptomyces caelestis, a bacterium isolated from soil, is known to produce citreamicin theta A, citreamicin theta B, citreaglycon A, and dehydrocitreaglycon. While Marinirhabdus citrea is specifically linked to this compound production, these other Streptomyces species highlight the broader microbial potential within this genus for producing related polycyclic xanthone (B1684191) structures.

| Microbial Source | Produced Citreamicins / Related Compounds |

| Marinirhabdus citrea | Citreamicins α, β, γ, ζ, and η |

| Streptomyces vinaceus | Citreamicin δ and ε |

| Streptomyces caelestis | Citreamicin θ A, θ B, Citreaglycon A, Dehydrocitreaglycon |

| Nocardia strain G0655 | Neocitreamicins I and II (related) |

Cultivation Conditions for Optimal this compound Production

Advanced Chromatographic Separation and Purification Techniques

Following fermentation, a series of advanced chromatographic techniques are employed to isolate and purify this compound from the complex fermentation broth.

Extraction Methods from Fermentation Broth

The initial step in the isolation process typically involves extracting the target compounds from the fermentation broth. For the isolation of citreamicin delta and epsilon from Streptomyces vinaceus, the fermentation broth was extracted with ethyl acetate (B1210297) (EtOAc). In the case of neocitreamicins isolated from a Nocardia strain, the bacterial cell mass and adsorbent resin (HP-20) were collected by filtration, washed with an aqueous acetone (B3395972) solution (20%), and then eluted with 100% acetone. The acetone eluent was subsequently evaporated, and the resulting residue was extracted with hexanes. These methods aim to selectively partition the lipophilic citreamicins and related compounds from the aqueous fermentation medium and cellular debris.

Application of Countercurrent Chromatography for Isolation

Countercurrent chromatography (CCC), also referred to as countercurrent partition chromatography (CPC), is a liquid-liquid chromatography technique that does not utilize a solid support. Separation in CCC is based on the differential distribution of analytes between two immiscible liquid phases. This technique was applied to the ethyl acetate extract of the Streptomyces vinaceus fermentation broth to fractionate the active components, resulting in distinct peaks containing citreamicin delta and epsilon. CCC is a valuable tool for the isolation of natural products due to its ability to handle complex mixtures and minimize irreversible adsorption of compounds that can occur with solid stationary phases.

Elucidation of Natural Product Diversity within the Citreamicin Family from Microbial Extracts

The Citreamicin family exhibits structural diversity, with several members identified from different microbial sources. Initially, citreamicins alpha, beta, gamma, zeta, and eta were isolated from Micromonospora citrea. scispace.comnih.gov Later studies identified new members, citreamicin delta and epsilon, from Streptomyces vinaceus. acs.orgnih.gov Additionally, citreamicin epsilon and theta have been identified from the marine-derived actinomycete Streptomyces caelestis. nih.govrsc.orgnih.govsemanticscholar.org Neocitreamicins I and II, which are related to the citreamicin class, have been isolated from a Nocardia strain. nih.gov

This diversity highlights the capacity of different actinomycete genera (Micromonospora, Streptomyces, Nocardia) to produce structurally related polycyclic xanthone antibiotics. nih.govscispace.comrsc.org The structures of citreamicins share a common seven-ring system. nih.gov Minor structural variations, such as the position of functional groups or the saturation level of rings, contribute to the different members of the family. For instance, citreamicin epsilon is unique among some family members due to the regioisomeric position of a phenolic oxygen atom and the presence of a saturated D-ring. rsc.org Citreamicin theta is an isomer of citreamicin epsilon, differing in its cyclization position. rsc.org

Research into the biosynthetic pathways of citreamicins, particularly in Streptomyces caelestis, suggests a type II polyketide synthase (PKS) pathway is involved in the formation of their aromatic backbone. rsc.org A gene cluster encoding type II PKS and tailoring enzymes has been proposed to be responsible for citreamicin production. rsc.org

The study of this natural product diversity from microbial extracts often involves bioassay-guided fractionation, where fractions are tested for biological activity to direct the isolation of active compounds. nih.govsemanticscholar.org Techniques like UPLC-MS and UV profile analysis are also utilized in the analysis of secondary metabolites from microbial extracts. nih.gov

Biosynthetic Pathways of Citreamicin Beta

Genetic Basis of Polyketide Synthase (PKS) Assembly

The blueprint for the Citreamicin beta polyketide backbone assembly is encoded within a dedicated biosynthetic gene cluster.

Identification and Characterization of the Citreamicin Biosynthetic Gene Cluster (cit)

The gene cluster responsible for directing citreamicin biosynthesis, denoted as the cit gene cluster, has been identified and characterized in Streptomyces caelestis strain Aw99c. rsc.orgnih.gov This genetic locus spans approximately 48 kilobases and encompasses 51 putative open reading frames (ORFs). rsc.orgnih.gov The identification of this cluster was facilitated by genome sequencing and analysis, coupled with inferences drawn from the chemical structure of citreamicins. rsc.org

Role of Type II Polyketide Synthase (PKS) Systems (KSα, KSβ/CLF, ACP) in Backbone Formation

Type II PKS systems are characterized by their dissociable protein components that work together iteratively to synthesize a polyketide chain. wikipedia.orgmdpi.comnih.gov The minimal functional unit of a Type II PKS typically comprises three essential proteins: a ketosynthase alpha (KSα), a ketosynthase beta (KSβ), also referred to as the chain-length factor (CLF), and an acyl carrier protein (ACP). wikipedia.orgmdpi.comnih.gov

Within the cit gene cluster, specific genes have been identified that encode these core Type II PKS components. cit-40 is the gene for KSα, cit-41 encodes KSβ/CLF, and cit-33 codes for the ACP. rsc.org The KSα and KSβ/CLF proteins form a heterodimer that is central to catalyzing the carbon-carbon bond formation reactions and plays a role in determining the final length of the polyketide chain. wikipedia.orgmdpi.comnih.gov The ACP, a small protein modified with a phosphopantetheine arm, serves as a mobile scaffold, carrying the growing polyketide intermediate between the active sites of the KS-CLF and other modifying enzymes. wikipedia.orgmdpi.comresearchgate.net

Analysis of Open Reading Frames Encoding Biosynthetic Enzymes

A detailed analysis of the 51 ORFs within the cit gene cluster provides a comprehensive view of the enzymatic machinery involved in this compound biosynthesis. rsc.org Beyond the core Type II minimal PKS genes (cit-33, cit-40, and cit-41), the cluster harbors genes predicted to encode a variety of enzymes necessary for the complete biosynthetic pathway. These include enzymes involved in additional PKS functions, post-PKS modifications, regulatory mechanisms, and potentially transport of the final product. rsc.org For instance, nine cit genes are proposed to be involved in PKS synthesis, and two genes encoding cyclases (cit-38 and cit-42) are found in proximity to the minimal PKS genes. rsc.org The presence of four monooxygenase genes (cit-45, cit-47, cit-48, and cit-51) and three oxidoreductase genes (cit-34, cit-44, and cit-46) is consistent with the highly oxidized nature characteristic of citreamicins. rsc.org The cluster also contains genes for three regulatory proteins (cit-2, cit-23, and cit-32) and a transporter. rsc.org

The following table summarizes some of the identified ORFs and their putative enzymatic functions within the citreamicin biosynthetic pathway:

| ORF | Putative Function |

| cit-33 | Acyl Carrier Protein (ACP) |

| cit-40 | Ketoacyl Synthase alpha (KSα) |

| cit-41 | Ketoacyl Synthase beta (KSβ/CLF) |

| cit-38 | Cyclase |

| cit-42 | Cyclase |

| cit-34 | Oxidoreductase |

| cit-44 | Oxidoreductase |

| cit-46 | Oxidoreductase |

| cit-45 | Monooxygenase |

| cit-47 | Monooxygenase |

| cit-48 | Monooxygenase |

| cit-51 | Monooxygenase |

| cit-2 | Regulator |

| cit-23 | Regulator |

| cit-32 | Regulator |

Note: Putative functions are assigned based on sequence homology and analysis of the citreamicin biosynthetic gene cluster rsc.org.

Enzymatic Tailoring Reactions

Following the assembly of the polyketide backbone, a series of enzymatic tailoring steps are required to convert the linear intermediate into the complex, biologically active structure of this compound.

Post-Polyketide Synthase Modifications (e.g., Oxygenations, Rearrangements, Methylations, Glycosylations)

Post-PKS modifications are critical for introducing structural complexity and functional groups into polyketides. These modifications can involve a diverse array of enzymatic reactions, including oxygenations, structural rearrangements, methylations, and glycosylations. longdom.orgnih.govresearchgate.net In the context of citreamicin biosynthesis, the presence of genes encoding monooxygenases and oxidoreductases strongly indicates that oxygenation reactions are key tailoring steps. rsc.org The highly oxidized nature of citreamicins is directly linked to the activity of these enzymes, with four monooxygenase genes (cit-45, cit-47, cit-48, cit-51) and three oxidoreductase genes (cit-34, cit-44, cit-46) being identified within the cit cluster. rsc.org While specific details regarding rearrangements, methylations, and glycosylations in the context of this compound were not extensively covered in the provided information, these types of modifications are commonly observed in the biosynthesis of other complex polyketides and likely contribute to the final structure of this compound.

Specific Catalytic Events (e.g., Cyclization, Oxidoreduction)

Specific enzymatic reactions such as cyclization and oxidoreduction play pivotal roles in shaping the final architecture of the polyketide product. Cyclization reactions are responsible for folding the linear polyketide chain into carbocyclic or heterocyclic ring systems. The identification of two cyclase genes, cit-38 and cit-42, within the cit gene cluster and their proximity to the minimal PKS genes suggest their involvement in the cyclization events that establish the polycyclic framework of citreamicins. rsc.org Oxidoreduction reactions, catalyzed by oxidoreductases and monooxygenases, introduce hydroxyl or keto groups and can alter the saturation of the polyketide chain. rsc.orgresearchgate.net The abundance of genes encoding these enzymes in the cit cluster underscores their importance in generating the highly oxygenated state of citreamicins. rsc.org For example, studies on citreamicin epsilon suggest a pathway involving three hydroxylation steps at specific positions (C-6, C-8, and C-17) followed by oxidation to form an anthraquinone (B42736) structure, illustrating the impact of oxidoreductases and monooxygenases on the intermediate structure. rsc.org

Role of Dedicated Enzymes (e.g., Thioesterase cit 31, Asparagine Synthetase Homolog cit 50)

Specific enzymes encoded within the citreamicin gene cluster play crucial roles in shaping the final structure of this compound. Two notable examples are the thioesterase Cit31 and the asparagine synthetase homolog Cit50.

Thioesterase (Cit31): In type II PKS systems, a thioesterase is typically involved in the release of the completed polyketide chain from the acyl carrier protein (ACP) domain. rsc.org Cit31 is proposed to fulfill this role in citreamicin biosynthesis, cleaving the polyketide intermediate from the ACP, thereby allowing it to undergo subsequent cyclization and modification steps. rsc.org This release mechanism is essential for terminating the iterative chain elongation process catalyzed by the minimal PKS.

Asparagine Synthetase Homolog (Cit50): The presence of a cyclic amide and complex heterocyclic structures, such as the oxazolidone ring, in citreamicins is a distinctive feature. rsc.org The asparagine synthetase homolog Cit50 is hypothesized to catalyze the assembly of this cyclic amide and contribute to the formation of these heterocyclic structures. rsc.org While canonical asparagine synthetases are involved in the biosynthesis of L-asparagine from L-aspartate and L-glutamine, the Cit50 homolog in the context of the citreamicin gene cluster is believed to have a specialized function related to incorporating a nitrogen atom and facilitating cyclization to form the characteristic amide-containing ring system. rsc.orgwikipedia.orgfishersci.se

Data regarding the proposed functions of Cit31 and Cit50 are primarily based on bioinformatic analysis of the gene cluster and the chemical structure of the citreamicins. rsc.org

| Enzyme | Proposed Role in Citreamicin Biosynthesis | Evidence Basis |

| Thioesterase (Cit31) | Release of polyketide chain from ACP. | Bioinformatic analysis. rsc.org |

| Asparagine Synthetase Homolog (Cit50) | Assembly of cyclic amide and formation of heterocyclic structures (e.g., oxazolidone ring). | Bioinformatic analysis and structural analysis of citreamicins. rsc.org |

Precursor Incorporation Studies and Pathway Elucidation Methodologies (e.g., Isotope-Labeled Feeding Experiments)

Elucidating complex biosynthetic pathways like that of this compound often relies on experimental methodologies such as precursor incorporation studies, particularly using isotope-labeled feeding experiments. beilstein-journals.orgplos.org These experiments involve feeding isotopically enriched potential precursor molecules to the producing organism and then analyzing the resulting natural product to determine where the isotopes have been incorporated. beilstein-journals.orgplos.org This allows researchers to trace the origin of specific atoms in the final molecule and infer the enzymatic steps involved.

Isotope-labeled feeding experiments have been employed in the study of citreamicin biosynthesis. For instance, studies on citreamicin have postulated carbonyl reductions at specific positions (C-11, C-17, and C-19) based on isotope-feeding experiments, suggesting the nature of hypothetical intermediate compounds. rsc.org

Commonly used isotopes in such studies include ¹³C, ¹⁵N, and ²H. sigmaaldrich.comrsc.org By feeding precursors labeled with these isotopes (e.g., [¹³C]-glucose, [¹⁵N]-glutamine, [¹³C]-acetate), researchers can track their incorporation into the polyketide backbone and other parts of the molecule. beilstein-journals.orgsigmaaldrich.comrsc.org Analysis of the labeling patterns in the isolated this compound, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), provides insights into how the precursor molecules are assembled and modified during biosynthesis. plos.orgsigmaaldrich.comrsc.org

While specific detailed data tables from comprehensive isotope-labeled feeding studies directly on this compound's full pathway were not extensively detailed in the provided search results beyond the mention of postulated reductions based on such experiments rsc.org, the methodology is a standard and powerful approach in natural product biosynthesis research. The general principle involves:

Synthesis of Isotopically Labeled Precursors: Preparing molecules like acetyl-CoA, malonyl-CoA, or amino acids with specific atoms replaced by their stable isotopes (e.g., ¹³C, ¹⁵N). beilstein-journals.orgsigmaaldrich.com

Feeding to the Producing Organism: Introducing the labeled precursors into the culture medium of Streptomyces caelestis or a heterologous host expressing the citreamicin gene cluster. beilstein-journals.orgplos.org

Fermentation and Isolation: Allowing the organism to produce this compound and then isolating the compound.

Structural Analysis: Analyzing the isolated this compound using techniques like ¹³C NMR or MS to determine the positions and extent of isotope incorporation. plos.orgsigmaaldrich.comrsc.org

The pattern of labeling reveals which precursor molecules are incorporated and how their carbon skeletons are rearranged or modified during the biosynthetic process. This information, combined with genetic studies of the cit gene cluster, helps to build a comprehensive model of the citreamicin biosynthetic pathway. rsc.org

| Methodology | Application in Biosynthesis Elucidation |

| Isotope-Labeled Feeding Experiments | Tracing the incorporation of precursor molecules into the final product to determine their metabolic fate and infer biosynthetic steps. beilstein-journals.orgplos.org |

| NMR Spectroscopy | Analyzing the positions of incorporated isotopes (e.g., ¹³C) within the molecule to map precursor incorporation patterns. sigmaaldrich.com |

| Mass Spectrometry (MS) | Detecting the mass shifts due to incorporated isotopes and analyzing fragmentation patterns to identify labeled fragments. plos.orgrsc.org |

Future studies utilizing detailed isotope-labeled feeding experiments coupled with gene knockout or overexpression studies of specific cit genes could further refine the understanding of the precise roles of enzymes like Cit31 and Cit50 and the sequence of events in the biosynthesis of this compound.

Chemical Synthesis and Analog Generation of Citreamicin Beta

Strategies for Total Synthesis of the Complex Core Structure

The total synthesis of polycyclic xanthones like citreamicin beta is a challenging endeavor due to their fused ring systems and multiple oxygenation patterns. nih.govacs.org While the total synthesis of this compound itself has not yet been reported, significant progress has been made towards the synthesis of related citreamicins and analogous polycyclic xanthones, providing valuable insights into potential strategies. nih.govacs.orgresearchgate.netlookchem.comresearchgate.net

Design and Implementation of Multistep Synthetic Routes

Designing synthetic routes for complex molecules like this compound requires careful planning to assemble the various ring systems and incorporate functional groups with control over regiochemistry and stereochemistry. nih.govd-nb.infochemrxiv.org Approaches often involve convergent strategies, where key fragments are synthesized separately and then coupled in later steps. researchgate.net The synthesis of the pentacyclic core of citreamicin eta, a related compound, has been achieved through an 11-step route, highlighting the multistep nature of these syntheses. nih.govresearchgate.netlookchem.com

Key Synthetic Transformations and Methodologies

Several key synthetic transformations and methodologies are crucial for constructing the core structure of citreamicins. The synthesis of the 1,4-dioxygenated xanthone (B1684191) moiety is a central challenge. acs.orgresearchgate.netresearchgate.net Novel approaches to this subunit have been developed, often featuring the use of the Moore rearrangement. acs.orgresearchgate.netresearchgate.netacs.org This rearrangement involves the thermal electrocyclic ring opening of 4-alkynyl-4-alkoxycyclobutenones, followed by ring closure to form highly functionalized xanthones. researchgate.netresearchgate.netacs.org

Aryllithium additions are also valuable tools in the synthesis of polycyclic aromatic systems. lookchem.comnih.govwikipedia.org These reactions involve the addition of highly nucleophilic organolithium reagents to electrophilic centers, facilitating the formation of carbon-carbon bonds necessary for building the complex ring system. wikipedia.org While direct aryllithium additions to the citreamicin core are not explicitly detailed in the search results, aryllithium reagents are generally employed in organic synthesis for nucleophilic additions and deprotonation steps. wikipedia.org

Another approach to polycyclic 1,4-dioxygenated xanthones involves the use of benzocyclobutenones and an acetylide stitching process, followed by a Moore rearrangement. acs.org This 22-step synthesis was applied to the aglycone of IB-00208, a related hexacyclic xanthone. acs.org

Challenges in Stereoselective Synthesis and Chiral Control

Stereoselective synthesis, the control of the spatial arrangement of atoms in a molecule, is a significant challenge in the synthesis of complex natural products with multiple chiral centers like this compound. organic-chemistry.orgresearchgate.netmdpi.comethz.chnih.govrsc.orgnih.govnih.govchemrxiv.orgresearchgate.net The citreamicins possess several stereogenic centers, and controlling the relative and absolute stereochemistry at each of these centers throughout a multistep synthesis requires precise reaction conditions and the use of chiral auxiliaries or enantioselective methodologies. ethz.chnih.govrsc.orgnih.govchemrxiv.org Achieving high levels of stereocontrol, especially in complex polycyclic systems, remains an active area of research in organic chemistry. researchgate.netmdpi.comnih.gov While specific details on stereoselective challenges in the synthesis of this compound were not extensively found, the general difficulties in controlling stereochemistry in polycyclic natural product synthesis are well-documented. ethz.chnih.gov

Semisynthetic Approaches and Chemical Derivatization for Analog Development

Semisynthesis involves the chemical modification of a natural product to create new compounds with potentially improved properties. researchgate.net This approach is valuable for generating analogs of this compound to explore the relationship between structural modifications and biological activity. acs.orgresearchgate.netcbcs.senih.gov

Targeted Modifications for Structure-Activity Probing

Targeted modifications of the this compound structure are undertaken to probe the structure-activity relationship (SAR). acs.orgcbcs.senih.govnih.gov By systematically altering specific functional groups or regions of the molecule, researchers can gain insights into which parts of the structure are crucial for its biological activity. cbcs.senih.gov This information guides the rational design of new derivatives with potentially enhanced potency or altered biological profiles. cbcs.senih.gov

Molecular Mechanism of Action of Citreamicin Beta and Analogues

Cellular Processes Perturbed by Citreamicin Beta in Target Organisms

This compound has been studied for its potential antibacterial properties nih.gov. As an antibiotic candidate, its mechanism of action is understood to typically involve interference with critical bacterial cellular processes. This interference can lead to the inhibition of bacterial growth or, in some cases, the death of bacterial cells nih.gov. While the specific cellular processes targeted by this compound are not extensively detailed in available research, the general principle involves disrupting essential functions within the bacterial cell nih.gov. Other citreamicin compounds, such as Citreamicin η, have demonstrated activity against Gram-positive aerobic and anaerobic bacteria. Citreamicin θ A and θ B have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The interference with critical bacterial cellular processes by such compounds is a key area of study in addressing antibiotic resistance nih.gov.

In-depth Mechanistic Studies of Related Citreamicin Analogues (e.g., Citreamicin epsilon)

More detailed mechanistic studies have been conducted on related citreamicin analogues, providing insights into the potential modes of action of this class of compounds. Citreamicin epsilon, in particular, has been a focus of research regarding its cytotoxic effects and underlying mechanisms.

Induction of Apoptotic Pathways (e.g., Caspase-3 Dependent Mechanisms, DNA Fragmentation)

Studies on the diastereomers Citreamicin ε A and ε B have shown their ability to induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (hepatic carcinoma) cells. Research indicates that Citreamicin ε A induces cellular apoptosis through the activation of caspase-3. The activation of caspase-3 is a key event in the execution phase of the apoptotic pathway, leading to the dismantling of the cell. Furthermore, treatment with Citreamicin epsilon has been associated with DNA fragmentation, a characteristic hallmark of apoptosis. The percentage of apoptotic HeLa cells increased significantly with longer exposure times to Citreamicin ε A.

| Treatment Duration (hours) | Percentage of Apoptotic HeLa Cells (0.22 μM Citreamicin ε A) |

| 3 | ~4.29% |

| 6 | ~11.2% |

| 9 | >70% |

Mitochondrial Involvement and Reactive Oxygen Species (ROS) Generation

Mitochondria are recognized as key organelles involved in the regulation of apoptosis and the generation of reactive oxygen species (ROS). Studies have demonstrated that treatment with Citreamicin epsilon can lead to an increase in intracellular ROS levels, which is linked to the induction of cell apoptosis. While the precise mechanism by which Citreamicin epsilon generates ROS is under investigation, one hypothesis suggests that the conversion of p-hydroxyl groups on ring C of Citreamicin ε A into p-quinone groups in vivo may contribute to ROS formation. Analysis of differentially expressed proteins in cells treated with Citreamicin ε A and ε B has identified mitochondrial-related proteins, further suggesting mitochondrial involvement in the cellular response to these compounds.

Differential Pathway Modulation by Stereoisomers (e.g., Nuclear Transcription Factor κB (NF-κB) Pathway Activation)

Comparative proteomic analysis of the cytotoxicology of the two diastereomers, Citreamicin ε A and ε B, has revealed differential modulation of cellular pathways, including the nuclear transcription factor κB (NF-κB) pathway. These diastereomers, which differ in the orientation of a methyl group at the C-19 position, exhibit different levels of toxicity. Citreamicin ε A treatment was found to induce rapid activation of the NF-κB pathway. The NF-κB pathway is a crucial regulator of genes involved in inflammation, immune responses, and cell survival. The rapid activation of NF-κB by Citreamicin ε A may contribute to increased cell survival and was associated with lower toxicity compared to Citreamicin ε B. In contrast, Citreamicin ε B treatment resulted in a down-regulation of NF-κB/p65 expression at certain time points. Oxidative stress, induced by compounds like Citreamicin epsilon, is known to activate the IκB kinase/NF-κB cascade. These findings highlight how subtle structural differences between stereoisomers can lead to distinct cellular responses and pathway modulation.

| Compound | IC50 (HeLa cells) | IC50 (HepG2 cells) |

| Citreamicin ε A | 0.032 ± 0.0062 μM | 0.079 ± 0.031 μM |

| Citreamicin ε B | 0.031 ± 0.0081 μM | 0.10 ± 0.0053 μM |

Hypothesized Molecular Targets and Binding Interactions

The precise molecular targets of this compound and its analogues are still under investigation. However, based on their biological activities, particularly their antibacterial and cytotoxic effects, hypotheses regarding their molecular interactions can be formed.

Interference with Critical Bacterial Cellular Processes

As potential antibacterial agents, citreamicins are hypothesized to interfere with critical cellular processes in target bacteria nih.gov. The nature of these processes is not fully elucidated for this compound. However, for other citreamicin analogues like Citreamicin θ A and θ B, the presence of a five-member nitrogen heterocycle is hypothesized to play a role in their antibacterial activity, suggesting that this structural feature may be involved in binding to bacterial targets. General mechanisms of antibacterial interference include disrupting cell wall synthesis, inhibiting protein synthesis, or interfering with DNA replication or transcription. Further research is needed to identify the specific molecular targets and binding interactions of this compound within bacterial cells.

Structure Activity Relationship Sar Studies of Citreamicin Beta

Identification of Pharmacophoric Elements within the Citreamicin Scaffold

The citreamicin family of compounds belongs to the polycyclic xanthone (B1684191) structural class nih.gov. The core scaffold is a complex, multi-ring system that presents several chemical functionalities capable of interacting with biological targets. Pharmacophore modeling, which identifies the spatial arrangement of essential chemical features responsible for a molecule's biological activity, is a key tool in SAR studies nih.gov. A pharmacophoric model typically includes features such as hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions (H), and aromatic groups (AR) nih.govnih.gov.

Within the citreamicin scaffold, the key pharmacophoric elements are thought to include:

The Polycyclic Aromatic System: The rigid xanthone core provides a specific three-dimensional shape that is crucial for orienting other functional groups for target interaction. This aromatic system can participate in hydrophobic and π-stacking interactions with a biological target.

Oxygen-Containing Functional Groups: The scaffold features multiple carbonyl groups and hydroxyl groups. The sharp singlets observed in NMR spectra for hydroxyl protons indicate hydrogen bonding to carbonyl groups, suggesting a defined conformational preference that could be crucial for binding acs.org. These groups can act as key hydrogen bond donors and acceptors nih.gov.

Heterocyclic Rings: The presence of nitrogen- and oxygen-containing heterocyclic rings, such as the oxazole (B20620) ring found in citreamicins, introduces polarity and potential hydrogen bonding sites, which are critical for molecular recognition nih.govnih.gov.

These elements collectively define the pharmacophore, and their specific spatial arrangement is critical for the biological activity of citreamicin beta. The concept of a pharmacophore is independent of the molecular scaffold, explaining why different molecules can elicit similar biological responses nih.gov.

Impact of Chiral Centers and Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of a molecule's biological properties, including its reactivity, stability, and biological activity longdom.org. Chiral natural products are typically biosynthesized in an enantiomerically pure form, and their specific three-dimensional arrangement is often essential for their interaction with biological targets like enzymes and receptors malariaworld.orgnih.gov. Even subtle changes in the spatial orientation of atoms can lead to vastly different biological outcomes longdom.org.

The profound impact of stereochemistry on activity is clearly demonstrated in studies of citreamicin diastereomers. For instance, a comparative study of two closely related diastereomers, citreamicin ε A and citreamicin ε B, revealed significant differences in their cytotoxic effects against PtK2 cells. researchgate.netresearchgate.net

Citreamicin ε B was found to be more than three times as potent as citreamicin ε A, as indicated by their half-maximal inhibitory concentration (IC50) values. researchgate.netresearchgate.net This highlights that the specific 3D arrangement of the atoms is crucial for the molecule's cytotoxic efficacy.

Further investigation into the cellular response showed that the two diastereomers differentially activate key signaling pathways. researchgate.net Treatment with citreamicin ε A led to the rapid activation of the nuclear transcription factor κB (NF-κB) pathway, which is often associated with promoting cell survival. researchgate.net This differential activation provides a molecular basis for the observed lower toxicity of citreamicin ε A compared to its diastereomer, citreamicin ε B. researchgate.net

Table 1: Cytotoxicity of Citreamicin ε Diastereomers against PtK2 Cells

| Compound | IC50 (μM) |

|---|---|

| Citreamicin ε A | 0.086 |

| Citreamicin ε B | 0.025 |

This table is interactive. Sort columns by clicking on the headers.

Data sourced from references researchgate.netresearchgate.net.

The relative configurations of these diastereomers have been determined using NMR spectroscopy, confirming that they differ in their three-dimensional structure researchgate.net. A specific stereochemical arrangement is necessary to achieve optimal interaction with the biological target, leading to a more potent cellular response. Even minor alterations in the orientation of a single functional group can disrupt this optimal binding, resulting in a significant loss of activity, as seen in the case of citreamicin ε A versus citreamicin ε B. researchgate.net

Correlations between Structural Motifs (e.g., Five-Member Heterocyclic Ring, Oxazolidone Ring) and Potency

The potency of this compound is intrinsically linked to the specific structural motifs within its complex architecture. Heterocyclic rings are fundamental components in medicinal chemistry, with over half of all known drugs containing at least one such ring. researchgate.net

Oxazolidone Ring: The oxazolidone ring is another crucial five-membered heterocyclic motif found in many potent antibiotics nih.govnih.gov. This scaffold is often critical for biological activity, serving to link different parts of the molecule in a specific, low-energy conformation that is favorable for target binding nih.gov. In many oxazolidinone-containing drugs, this ring is essential for positioning other functional groups correctly within the binding pocket of the target, and modifications to this ring can drastically alter potency nih.govnih.gov. The inclusion of this structural feature in the broader citreamicin scaffold likely plays a significant role in its potent biological activity.

The strategic incorporation of these heterocyclic fragments is key to the molecule's potency, as they directly influence physicochemical properties like polarity and hydrogen bonding capability, which in turn govern the interactions with biological targets nih.gov.

Computational and Rational Design Approaches for SAR Elucidation

Rational drug design, which relies on understanding the biological target, has become a cornerstone of modern medicinal chemistry, moving beyond traditional trial-and-error methods patsnap.com. Computational approaches are central to these efforts, providing powerful tools to model, predict, and analyze complex molecular interactions to elucidate SAR. patsnap.comcreative-biolabs.com

Molecular Modeling: Techniques like molecular docking and molecular dynamics simulations allow researchers to visualize the three-dimensional binding of this compound to its target protein patsnap.com. Such models can help explain the differences in activity between stereoisomers by revealing specific interactions, such as hydrogen bonds or hydrophobic contacts, that are favored by one configuration over another malariaworld.orgnih.gov. For instance, docking simulations can predict the preferred orientation of a drug molecule within a binding site, offering insights into binding affinity emerginginvestigators.org.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to build statistical models that correlate the 3D properties of molecules with their biological activity mdpi.com. These models can create contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease potency, thereby guiding the design of new, more active analogues mdpi.com.

Pharmacophore-Based Screening: Once the key pharmacophoric features of the citreamicin scaffold are identified, these models can be used to computationally screen large libraries of compounds to find new molecules that match the required features nih.gov. This approach is a powerful tool for scaffold hopping, identifying structurally novel compounds that may possess similar biological activity nih.gov.

These computational strategies provide a rational framework for understanding the SAR of this compound, facilitating the design of novel derivatives with improved therapeutic potential patsnap.comcreative-biolabs.com.

Table of Mentioned Compounds

| Compound Name |

|---|

| Citreamicin alpha |

| This compound |

| Citreamicin gamma |

| Citreamicin eta |

| Citreamicin zeta |

| Citreamicin ε A |

| Citreamicin ε B |

| Daptomycin (B549167) |

| Linezolid (B1675486) |

| Meropenem |

| Oxicitreamicin ε A |

Advanced Spectroscopic Characterization of Citreamicin Beta

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Configuration Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule with the complexity of citreamicin beta, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the proton (¹H) and carbon (¹³C) signals, define the connectivity of the carbon skeleton, and elucidate the relative stereochemistry. nih.gov

The initial analysis of this compound involves acquiring 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number and types of protons present, their chemical environment, and their coupling relationships with neighboring protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule, distinguishing between sp³-, sp²-, and sp-hybridized carbons, including carbonyls, which are characteristic features of the xanthone (B1684191) core.

While the original 1990 publication by Carter et al. confirmed the use of NMR for structure determination, the specific ¹H and ¹³C NMR chemical shift data for this compound are not publicly available in the cited literature. nih.gov For a compound of its proposed structure, the spectra would be expected to show a distinct pattern of signals corresponding to its aromatic, aliphatic, and specialized functional group regions.

Table 7.1: Representative ¹H NMR Data for this compound (Note: Specific experimental data is not available in the reviewed public literature. This table illustrates the expected format.)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Table 7.2: Representative ¹³C NMR Data for this compound (Note: Specific experimental data is not available in the reviewed public literature. This table illustrates the expected format.)

| Position | δC (ppm) |

|---|---|

| Data not available | Data not available |

To assemble the molecular structure from the 1D NMR data, a series of 2D NMR experiments are required.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons within a spin system. For this compound, COSY would be crucial for tracing the connectivity within its aliphatic chains and aromatic ring systems.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the entire carbon skeleton. It detects correlations between protons and carbons that are two or three bonds away. This technique allows for the connection of isolated spin systems and the placement of quaternary carbons and heteroatoms by observing long-range couplings, for example, from a proton to a carbonyl carbon across an ester linkage.

The combined interpretation of these 2D NMR experiments would have been instrumental in establishing the complex, fused-ring system of this compound.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It provides essential information about a molecule's weight and elemental composition. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would have been used to confirm its molecular formula, which is reported as C₃₅H₂₉NO₁₂. ebi.ac.uk The calculated monoisotopic mass for this formula is 655.16898 amu, and an experimental HRMS measurement would need to match this value within a very narrow tolerance (typically <5 ppm).

Table 7.3: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 656.17625 | Data not available | C₃₅H₃₀NO₁₂⁺ |

(Note: Specific experimental data is not available in the reviewed public literature.)

Chromatographic-Mass Spectrometric Coupling Techniques (e.g., UPLC-MS, LC-MS)

Techniques that couple liquid chromatography (LC) with mass spectrometry (MS), such as UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry), are indispensable for the analysis of complex mixtures from natural sources. In the context of the citreamicins, which are produced as a family of related analogues (alpha, beta, gamma, zeta, and eta) by Micromonospora citrea, LC-MS would be the method of choice for their separation, identification, and quantification. nih.gov

The LC component separates the different citreamicin compounds based on their physicochemical properties (e.g., polarity), while the MS detector provides mass information for each eluting peak, allowing for the rapid identification of known analogues and the tentative characterization of new ones based on their molecular weights and fragmentation patterns.

Complementary Spectroscopic Methods for Comprehensive Structural Analysis

While NMR and MS are the primary tools for structure elucidation, other spectroscopic methods can provide complementary and confirmatory data, particularly regarding the absolute stereochemistry and solid-state conformation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the absolute configuration of its stereocenters. For a complex chiral molecule like this compound, CD spectroscopy could be used to help determine its absolute stereochemistry by comparing experimental spectra with those predicted computationally for different stereoisomers.

X-ray Crystallography: This technique provides the most definitive three-dimensional structural information by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. If a suitable crystal of this compound could be grown, X-ray crystallography would unambiguously determine its complete molecular structure, including the connectivity, relative and absolute stereochemistry, and solid-state conformation. This method serves as the ultimate benchmark for confirming structures proposed by NMR and MS.

Table of Compound Names

| Compound Name |

|---|

| Citreamicin alpha |

| This compound |

| Citreamicin gamma |

| Citreamicin zeta |

Biological Target Identification and Validation Approaches for Citreamicin Beta

Phenotypic Screening and Target Deconvolution Methodologies

Phenotypic screening is a drug discovery approach that identifies compounds based on their observable effects on cells, tissues, or whole organisms, without requiring prior knowledge of a specific molecular target. technologynetworks.comcriver.combiocompare.com This approach has been instrumental in the discovery of many first-in-class therapeutics, including antibiotics. technologynetworks.com

A significant challenge following phenotypic screening is target deconvolution – the process of identifying the specific molecular target or targets responsible for the observed phenotype. technologynetworks.comcriver.com Various methodologies are employed for target deconvolution, often integrating advanced technologies. High-content imaging, multiomics approaches (including genomics, transcriptomics, proteomics, and metabolomics), and functional genomics tools like CRISPR are increasingly used to extract meaningful data and elucidate the molecular mechanisms underlying a compound's phenotypic effects. technologynetworks.com AI and machine learning are also being integrated to analyze the large-scale data generated by phenotypic screening, aiding in pattern recognition, predictive modeling, and enhancing target deconvolution. technologynetworks.com

Traditional approaches to target deconvolution, such as affinity binding chromatography, can be limited as they may not accurately reflect the biological conditions under which screening hits exert their phenotypic activity and can struggle to differentiate between off-target binding and selective target engagement. criver.com Newer technologies, such as Capture Compound Mass Spectrometry (CCMS), utilize trifunctional molecules to selectively bind, capture, isolate, and identify compound targets from living cells with high sensitivity, helping to overcome some of these limitations and correlate specific binders with biological activity. criver.com

Proteomics-Based Target Identification Strategies

Proteomics, the large-scale study of proteins, is a powerful tool for identifying drug targets and understanding their mechanisms of action. abcam.comfrontiersin.orgwikipedia.org Proteomic analysis can reveal differences in protein expression in cells before and after drug treatment, providing insights into factors affected by the compound. frontiersin.org

Quantitative Proteomics (e.g., iTRAQ Analysis) for Protein Expression Profiling

Quantitative proteomics techniques, such as isobaric tags for relative and absolute quantitation (iTRAQ), enable the simultaneous identification and quantification of proteins in a sample. wikipedia.orgcreative-proteomics.com This allows for the comparison of protein abundance between different biological samples, such as treated versus untreated cells, to identify proteins whose expression levels are altered in response to a compound like Citreamicin beta. wikipedia.orgcreative-proteomics.com iTRAQ-based quantitative proteomics can be used for unbiased, untargeted biomarker discovery and is suitable for comparing normal, diseased, and drug-treated samples, as well as time-course studies. creative-proteomics.com

Studies utilizing iTRAQ-based quantitative proteomic analysis have been employed to investigate the cellular mechanisms of action of related compounds, such as citreamicin ε diastereomers. In one study, iTRAQ analysis was used to reveal the mechanism of cytotoxicity of citreamicin ε A and B in PtK2 cells. frontiersin.orgresearchgate.net A total of 1,079 proteins were identified and quantified in this study. frontiersin.orgresearchgate.net

Identification of Differentially Expressed Proteins (DEPs) and Involved Molecular Pathways (e.g., KEGG Analysis)

Following quantitative proteomic analysis, differentially expressed proteins (DEPs) – those showing significant changes in expression levels between conditions – are identified. frontiersin.org These DEPs are then subjected to bioinformatics analysis to understand their functional roles and the biological pathways in which they are involved. frontiersin.orgnih.govnih.gov

Tools like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) are commonly used for this purpose. frontiersin.orgnih.govnih.gov GO analysis annotates proteins based on their associated biological processes, cellular components, and molecular functions. frontiersin.orgnih.gov KEGG pathway analysis helps to identify the molecular pathways that are significantly enriched among the DEPs, providing insights into the cellular processes affected by the compound. frontiersin.orgnih.govnih.gov

In the study on citreamicin ε diastereomers, 103 and 94 proteins showed significant changes in expression levels after treatment with citreamicin ε A and B, respectively. frontiersin.orgresearchgate.net Bioinformatics analysis of these DEPs using GO and KEGG revealed the involvement of several molecular pathways. frontiersin.org For example, KEGG analysis indicated enrichment in pathways such as Huntington disease, Parkinson disease, spliceosome, oxidative phosphorylation, cardiac muscle contraction, ribosome, and Alzheimer disease in citreamicin ε A-treated samples. frontiersin.org DEPs in citreamicin ε B treatment were mainly involved in Huntington disease, amyotrophic lateral sclerosis, and and Parkinson disease. frontiersin.org The analysis also indicated that neurodegenerative disease and inflammation might be involved in the treatment with both diastereomers. frontiersin.org

The following table summarizes the number of identified and differentially expressed proteins in PtK2 cells treated with citreamicin ε A and B, based on the iTRAQ study:

| Treatment | Total Proteins Identified and Quantified | Significantly Differentially Expressed Proteins (DEPs) |

| Citreamicin ε A | 1079 frontiersin.orgresearchgate.net | 103 frontiersin.orgresearchgate.net |

| Citreamicin ε B | 1079 frontiersin.orgresearchgate.net | 94 frontiersin.orgresearchgate.net |

Integration of Proteomic Data with Biological Activity

Integrating proteomic data with observed biological activity is crucial for linking the molecular changes to the phenotypic effects of a compound. By correlating the identified DEPs and affected pathways with the biological response (e.g., cytotoxicity or antibacterial activity), researchers can gain a better understanding of the compound's mechanism of action and identify potential protein targets. abcam.comfrontiersin.orgnih.gov

In the citreamicin ε study, the differential activation of the NF-κB pathway observed through proteomic analysis correlated with the different apoptotic effects of the two diastereomers. frontiersin.org Citreamicin ε A, which showed lower toxicity, induced a more rapid activation of the NF-κB pathway, suggesting a potential role of this pathway in promoting cell survival. frontiersin.org This integration of proteomic findings with cytotoxic activity provided molecular evidence for the different modes of action of the two diastereomers. frontiersin.org

Genetic and Chemogenomic Tools for Target Validation

Genetic and chemogenomic tools play a vital role in validating potential drug targets identified through various screening approaches. nih.govicr.ac.uknih.gov Target validation aims to confirm that modulating the identified target produces the desired therapeutic effect and to assess potential off-target effects. icr.ac.ukthermofisher.comnih.gov

Chemogenomics involves the systematic study of the relationships between chemical structures and biological activities on a large scale, often utilizing large chemogenomic databases to predict potential biological targets for small molecules based on structural similarity to compounds with known targets. nih.gov Tools like TargetHunter utilize algorithms to predict targets by exploring chemogenomical databases. nih.gov

Genetic tools provide a direct way to investigate the role of a specific gene or protein in a biological process or disease. nih.govnih.gov

Gene Knockout Studies and Targeted Gene Manipulation

Gene knockout studies involve the removal or inactivation of a specific gene to observe the resulting phenotypic changes. nih.gov By knocking out a gene that is hypothesized to be a target of this compound, researchers can assess whether the absence of this protein mimics or affects the biological effects observed with the compound treatment. nih.gov This can help validate whether the identified protein is indeed a key mediator of the compound's activity. nih.gov

Targeted gene manipulation techniques, such as using RNA interference (RNAi) to reduce gene expression or CRISPR-based genome editing to introduce specific changes, allow for more precise modulation of gene function. nih.govicr.ac.uknuvisan.com These tools can be used to validate the role of a target by observing the effects of its upregulation or downregulation on the cellular or organismal response to this compound. icr.ac.uknuvisan.com For instance, inducible shRNA platforms and CRISPR-based techniques are used in target validation pipelines to assess the relevance of candidate targets in disease models. nih.govnuvisan.com These genetic approaches, combined with phenotypic analysis, provide strong evidence for validating the functional link between a potential target and the observed biological activity of a compound. nih.govnuvisan.com

Future Perspectives and Research Trajectories for Citreamicin Beta

Advancements in Synthetic Methodologies for Accessing Diverse Analogues

Future research will likely focus on developing more efficient and versatile synthetic methodologies to access a wider range of citreamicin beta analogues. This is crucial for structure-activity relationship (SAR) studies aimed at identifying derivatives with improved potency, spectrum of activity, or pharmacokinetic properties. The development of synthetic methodologies can yield structures that may not be accessible through natural product isolation, facilitating comprehensive SAR investigations. researchgate.net Exploiting the versatility of developed synthetic methodologies towards bioactive natural products is an active area of research, which can form the basis of detailed mechanistic studies of their mode of action. amazonaws.com Challenges in synthesizing complex natural products like this compound necessitate the development of innovative synthetic routes. utexas.edu

Elucidation of Unexplored Biosynthetic Enzyme Functions and Pathway Engineering

A deeper understanding of the biosynthetic pathway of this compound, including the functions of unexplored enzymes, is a key area for future research. This knowledge can pave the way for pathway engineering efforts to generate novel this compound derivatives or optimize production in microbial hosts. Whole-cell biocatalysis and the expression of non-native enzymes are strategies being explored for the biosynthesis of novel chemicals. dokumen.pub Understanding enzyme function is expanding into synthetic biology, with computational tools aiding in model construction and application for system engineering purposes. dokumen.pub Designed divergent evolution of enzyme function has been demonstrated as a strategy in pathway engineering. scribd.com Marine actinobacteria, the source of many anti-infective compounds including potentially this compound, represent a significant opportunity for further study in this field. researchgate.net

Novel Target Discovery and Validation Strategies in the Context of Antibiotic Resistance

Identifying and validating novel biological targets of this compound is paramount, especially considering the urgent need for new strategies against antibiotic-resistant bacteria. Research will focus on employing advanced techniques to pinpoint the specific cellular components or processes that this compound interacts with. Target discovery for novel antibacterial compounds is a critical area of research in combating antibiotic resistance. researchgate.net The emergence of antibiotic-resistant bacteria underscores the need for investigating different therapeutic approaches and discovering new anti-infective compounds. researchgate.net Studies involving related compounds, such as citreamicin epsilon, have shown effects on proteins like the sodium/potassium-transporting ATPase subunit α1, suggesting potential avenues for target investigation for this compound. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Biological Effects

Future research will increasingly integrate multi-omics data (genomics, transcriptomics, proteomics, metabolomics) to gain a systems-level understanding of how cells respond to this compound exposure. This holistic approach can reveal complex interactions, identify biomarkers of activity or resistance, and provide insights into the global impact of the compound on cellular physiology. Proteomic analysis techniques are being refined, which could be valuable in studying protein changes induced by compounds like this compound. researchgate.net

Q & A

Q. What experimental methodologies are recommended for assessing the antifungal activity of Citreamicin Beta against plant pathogens?

To evaluate antifungal efficacy, use standardized in vitro assays such as broth microdilution to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., carbendazim) and test against a panel of plant-pathogenic fungi (e.g., Colletotrichum gloeosporioides). Quantify growth inhibition using optical density measurements or colony-forming unit (CFU) counts. For structural insights, employ scanning electron microscopy (SEM) to observe hyphal morphology changes post-treatment .

Q. How can researchers validate the molecular structure and purity of this compound isolates?

Combine high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular formula determination and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy is critical for elucidating complex polycyclic xanthone structures. Cross-reference spectral data with literature for structural confirmation .

Q. What are the standard protocols for isolating this compound from Streptomyces caelestis cultures?

Use bioactivity-guided fractionation: extract metabolites with ethyl acetate, fractionate via column chromatography, and screen fractions for antifungal activity. Purify active compounds using preparative HPLC. Document solvent systems, gradients, and detection wavelengths to ensure reproducibility .

Advanced Research Questions

Q. How can genomic data be leveraged to elucidate this compound’s biosynthesis pathway?

Conduct genome mining of Streptomyces caelestis to identify the cit gene cluster encoding type II polyketide synthases (PKS). Use comparative genomics to map enzymatic steps for xanthone ring formation and tailoring modifications (e.g., hydroxylation, glycosylation). Validate predictions via heterologous expression or gene knockout studies .

Q. What strategies address discrepancies in reported MIC values of this compound across studies?

Analyze variables such as fungal strain variability, culture conditions, and compound purity. Implement rigorous quality control (QC) protocols, including peptide content analysis and solvent residue quantification (e.g., TFA removal for cell-based assays). Standardize assay parameters (e.g., inoculum size, incubation time) to enhance cross-study comparability .

Q. How can researchers optimize experimental design to study this compound’s mechanism of action?

Combine transcriptomic profiling (RNA-seq) of treated fungi with proteomic analyses to identify target pathways. Use fluorescent probes or isotopic labeling to track cellular uptake and localization. For mechanistic validation, employ genetic approaches (e.g., CRISPR-Cas9 knockouts) in fungal models .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how can they be mitigated?

Batch-to-batch variability in microbial fermentation necessitates stringent QC, including HPLC-MS for purity and stability testing under varying pH/temperature conditions. Optimize fermentation media (e.g., carbon/nitrogen sources) and use fed-batch bioreactors to enhance yield .

Methodological Guidance

Q. How should researchers document this compound-related experiments to ensure reproducibility?

Follow the "Materials and Methods" guidelines from Beilstein Journal of Organic Chemistry: detail fermentation conditions, chromatographic parameters, and analytical instrument settings. Report MICs with standard deviations and statistical tests (e.g., ANOVA). Deposit raw data (spectra, chromatograms) in public repositories .

What criteria should guide the formulation of research questions on this compound’s bioactivity?

Apply the FINER framework: Ensure questions are F easible (e.g., accessible fungal strains), I nteresting (novel mechanisms), N ovel (unexplored structural analogs), E thical (non-pathogenic models), and R elevant (agricultural applications) .

Q. How can conflicting data on this compound’s solubility and stability be resolved?

Perform solubility assays in multiple solvents (e.g., DMSO, water) under controlled temperatures. Use dynamic light scattering (DLS) to monitor aggregation. For stability, conduct accelerated degradation studies (e.g., 40°C/75% RH) and analyze degradation products via LC-MS .

Data Presentation and Analysis

Q. What are best practices for presenting this compound’s antifungal activity data in publications?

Use tables to summarize MIC values across fungal strains, including positive/negative controls. Provide dose-response curves and SEM images of hyphal damage. Discuss limitations (e.g., in vitro-to-in vivo translatability) and statistical significance thresholds .

Q. How can researchers integrate multi-omics data to explore this compound’s biosynthetic regulation?

Correlate transcriptomic data (e.g., PKS gene expression) with metabolomic profiles during fermentation. Use bioinformatics tools (e.g., antiSMASH) to predict gene clusters and regulatory elements. Validate with chromatin immunoprecipitation sequencing (ChIP-seq) for transcription factor binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.